Diclazuril
Overview
Description
Synthesis Analysis
The synthesis of Diclazuril involves several steps, including the use of concentrated hydrochloric acid, Sodium Nitrite, and tin protochloride . The process results in the formation of 4- (4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine .Molecular Structure Analysis
Diclazuril crystallizes in space group P21/a with a = 27.02080(18), b = 11.42308(8), c = 5.36978(5) Å, β = 91.7912(7)°, V = 1656.629(15) Å3, and Z = 4 . The crystal structure consists of layers of molecules parallel to the ac-plane . A strong N–H⋯O hydrogen bond links the molecules into dimers along the a-axis .Chemical Reactions Analysis
Diclazuril belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to and acetonitrile to form 2,2-diphenylacetonitrile .Physical And Chemical Properties Analysis
Diclazuril is a solid with a molecular weight of 407.64 g/mol . It has a solubility of 16 mg/mL in DMSO . The compound’s formula is C17H9Cl3N4O2 .Scientific Research Applications
Proteomic Analysis and Molecular Mechanism
Diclazuril, an effective benzeneacetonitrile anticoccidial, has been extensively studied for its action against Eimeria tenella, a parasite that causes coccidiosis. A proteomic analysis revealed that diclazuril significantly affects 13 target proteins related to metabolism, protein synthesis, and host cell invasion, suggesting potential transcriptional regulation patterns and targets for E. tenella intervention (Shen et al., 2014).
Pharmacokinetics and Activity in Chickens
Research has focused on the stereoselective pharmacokinetics and residue elimination of diclazuril's enantiomers, R-DIC and S-DIC, in chickens. It was found that S-DIC has about 2 and 1.4 times the area under the concentration-time curve and half-life of R-DIC, respectively. The study also explored the stereoselective residual elimination in chicken tissues and the anticoccidial activity of these enantiomers (Zhang et al., 2020).
Bioavailability in Cattle
A study on cattle showed that the bioavailability of diclazuril as a sodium salt is about 2.5 times higher than as a pure compound. This research provides insights into the pharmacokinetics and metabolism of diclazuril in cattle, highlighting the potential for clinical application in bovine protozoal diseases (Dirikolu et al., 2022).
Impact on Apoptosis and Mitochondrial Function
Diclazuril's effects on the apoptosis and mitochondrial transmembrane potential in E. tenella merozoites were studied. Results indicated that diclazuril induced morphological changes and affected mitochondrial function, playing a role in mitochondrial-dependent apoptosis in merozoites (Zhou et al., 2010).
Chiral Separation and Racemization
Research on the chiral separation of diclazuril enantiomers and their racemization in solution has provided valuable information for future studies on enantioselective bioactive, metabolic, and toxicological activities of diclazuril (Huang et al., 2020).
Protective Potential in Poultry
A study on the protective potential of diclazuril-treated oocysts against coccidiosis in layer chicks demonstrated significant decreases in disease severity and an increased body weight gain in chicks immunized with diclazuril-treated oocysts, suggesting an alternative approach for using dicllazuril-treated oocysts to protect chicks against Eimeria challenge (El-Ashram et al., 2019).
Rapid Detection in Food Samples
A study developed a one-step indirect competitive enzyme-linked immunosorbent assay (icELISA) for the rapid and specific detection of diclazuril residues in animal-origin food samples. This approach demonstrated good performance with high sensitivity and reliability, making it a potential tool for monitoring diclazuril residues (Zhang et al., 2020).
Pharmacokinetics in Horses
The pharmacokinetics of diclazuril at different doses in adult horses were evaluated, providing insights into the drug's concentration in plasma and cerebrospinal fluid and suggesting its potential for inhibiting Sarcocystis neurona in cell culture (Hunyadi et al., 2015).
Stability and Degradation Analysis
A study developed a high-performance liquid chromatographic method for determining diclazuril in the presence of its degradation products, contributing to the understanding of the drug's stability and degradation under various conditions (Rezk, 2015).
Nanotechnology in Veterinary Medicine
Research on the efficacy of a 5% diclazuril nanoemulsion against chicken coccidiosis showed significant improvements in health parameters, indicating the potential of nanotechnology in enhancing the efficacy of anticoccidial drugs (Jing, 2011).
Safety And Hazards
Diclazuril is classified as a Category 2 reproductive toxin and a Category 2 specific target organ toxin, with potential effects on the lungs, lymph nodes, and liver . Contact with dust can cause mechanical irritation or drying of the skin, and dust contact with the eyes can lead to mechanical irritation . It may form an explosive dust-air mixture during processing, handling, or by other means .
Future Directions
Diclazuril is currently used as a veterinary pharmaceutical for equine protozoal myeloencephalitis (EPM) in horses and as a coccidiostat in broiler chickens . Future research may focus on expanding its use to other coccidiostats and poultry species . Additionally, the development and application of a physiologically based pharmacokinetic (PBPK) model for Diclazuril to predict its residues in broilers is a promising area of research .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFUDFOPOMEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046787 | |
Record name | Diclazuril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
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Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclazuril | |
CAS RN |
101831-37-2 | |
Record name | Diclazuril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diclazuril [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |
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Record name | Diclazuril | |
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Record name | DICLAZURIL | |
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Record name | Diclazuril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
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Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLAZURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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